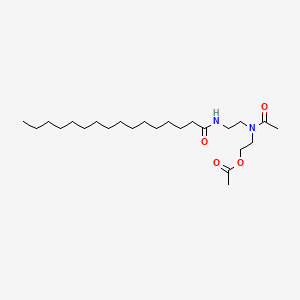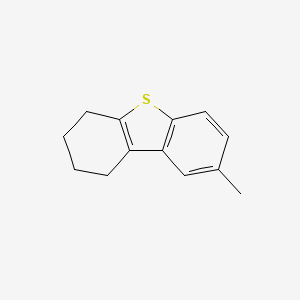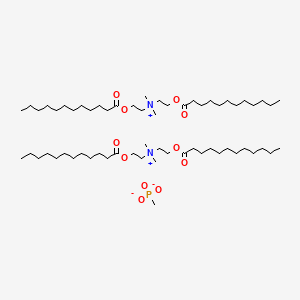
Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties, which make it useful in various industrial and scientific applications .
Preparation Methods
The synthesis of Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate involves multiple steps. Typically, the preparation starts with the reaction of dimethylamine with ethylene oxide to form dimethylaminoethanol. This intermediate is then reacted with dodecanoyl chloride to form the ester. Finally, the ester is reacted with methyl phosphonic acid to yield the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: The compound is used in biological studies to modify cell membranes and study membrane dynamics.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate involves its interaction with lipid bilayers in cell membranes. The compound’s surfactant properties allow it to insert into the lipid bilayer, altering membrane fluidity and permeability . This interaction can affect various cellular processes and pathways, making it useful in both research and industrial applications .
Comparison with Similar Compounds
Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate can be compared to other quaternary ammonium compounds such as:
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride: This compound has similar surfactant properties but differs in the length of the alkyl chain, which can affect its solubility and interaction with membranes.
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl phosphonate: This compound is structurally similar but has different functional groups, leading to variations in its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
CAS No. |
85169-42-2 |
|---|---|
Molecular Formula |
C61H123N2O11P |
Molecular Weight |
1091.6 g/mol |
IUPAC Name |
bis(2-dodecanoyloxyethyl)-dimethylazanium;methyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C30H60NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-29(32)34-27-25-31(3,4)26-28-35-30(33)24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-28H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2 |
InChI Key |
FGSFCQZWZFPYNX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCC.CCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCC.CP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



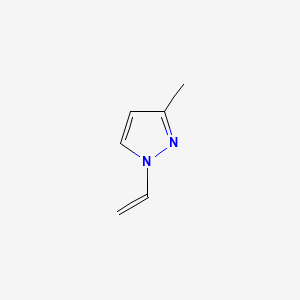

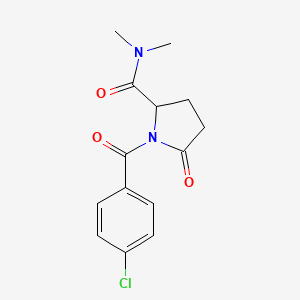

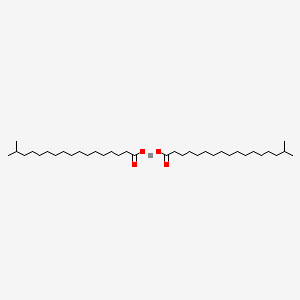
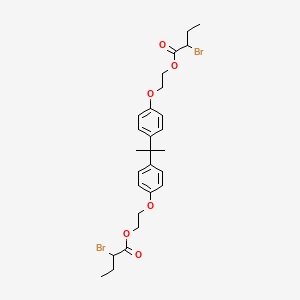
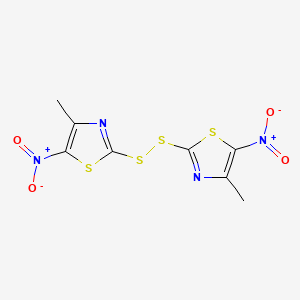
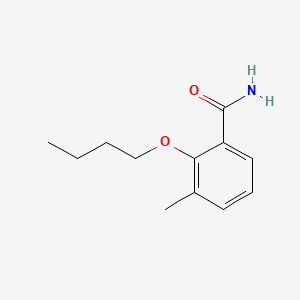

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

